molecular formula C20H25N5O4S B3012518 4-(2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide CAS No. 921820-89-5

4-(2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide

Cat. No.: B3012518
CAS No.: 921820-89-5
M. Wt: 431.51
InChI Key: QRSVCZWSIDLTJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-((1-(2-(Cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide is a benzamide derivative featuring a central imidazole ring substituted with a hydroxymethyl group, a thioether-linked acetamido bridge, and a cyclopentylamino-2-oxoethyl side chain.

Properties

IUPAC Name

4-[[2-[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4S/c21-19(29)13-5-7-15(8-6-13)24-18(28)12-30-20-22-9-16(11-26)25(20)10-17(27)23-14-3-1-2-4-14/h5-9,14,26H,1-4,10-12H2,(H2,21,29)(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSVCZWSIDLTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide is a complex compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cell lines, and structural characteristics that contribute to its pharmacological properties.

Chemical Structure and Properties

The compound features several key structural components:

  • Cyclopentylamino group : This moiety may enhance lipophilicity and facilitate cell membrane penetration.
  • Imidazole ring : Known for its role in biological systems, it may contribute to the compound's interaction with biological targets.
  • Thioacetamido linkage : This functional group can play a significant role in the compound's reactivity and binding capabilities.

Anticancer Properties

Recent studies have evaluated the anticancer potential of 4-(2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide against various cancer cell lines. Key findings include:

  • Cell Proliferation Inhibition : The compound exhibited significant antiproliferative activity with IC50 values in the micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. For instance, related compounds in the same family demonstrated IC50 values as low as 52 nM in MCF-7 cells, indicating a potent effect on cell growth inhibition .
  • Mechanism of Action : The compound appears to induce G2/M phase cell cycle arrest, leading to apoptosis in sensitive cancer cells. Immunofluorescence studies have shown that it targets tubulin, resulting in multinucleation—a hallmark of mitotic catastrophe .

Structure-Activity Relationship (SAR)

The structure of 4-(2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide is critical for its biological activity. Modifications to the imidazole and cyclopentyl groups can significantly alter potency and selectivity. For example:

Structural FeatureEffect on Activity
Cyclopentyl ring presenceEnhances membrane permeability
Hydroxymethyl groupIncreases solubility
Thioacetamido linkageImproves binding affinity

Study 1: Antiproliferative Effects

In a study published in 2021, a series of compounds structurally related to 4-(2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide were synthesized and tested for their antiproliferative effects. The results indicated that modifications to the imidazole ring could enhance activity against MCF-7 cells by up to 40% compared to unmodified analogs .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways induced by this compound. It was found that treatment with 4-(2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name/ID Core Structure Key Substituents Bioactivity Notes Reference
Target Compound Imidazole-benzamide - 5-(Hydroxymethyl)
- Cyclopentylamino-2-oxoethyl
- Thioacetamido
Hypothesized enzyme inhibition -
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzimidazole-benzamide - 2,4-Dinitrophenyl
- Thioacetamido
Antimicrobial, anticancer
9c (2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) Benzimidazole-thiazole-triazole - 4-Bromophenyl
- Triazole-phenoxymethyl
α-Glucosidase inhibition (docking studies)
4-[[4-(1,1-Dimethylethyl)cyclohexylamino]methyl]-N-2H-tetrazol-5-ylbenzamide Benzimidazole-tetrazole - Tetrazole
- 1,1-Dimethylethylcyclohexyl
- Methoxy
Unreported (structural focus)

Key Observations:

Core Heterocycles : The target compound’s imidazole core distinguishes it from benzimidazole-based analogues (e.g., W1, 9c). Imidazole’s smaller ring size may enhance metabolic stability compared to benzimidazoles, which are prone to oxidative degradation .

The 5-hydroxymethyl substituent offers hydrogen-bonding capacity, contrasting with 9c’s bromophenyl (hydrophobic) and 8’s methoxy (polar but non-ionizable) groups .

Bioactivity Implications: W1’s nitro groups may confer redox-mediated cytotoxicity, whereas the target compound’s hydroxymethyl and cyclopentylamino groups suggest a mechanism involving protein binding (e.g., kinase or protease inhibition) . 9c’s α-glucosidase inhibitory activity, inferred from docking studies, highlights the role of aryl-thiazole-triazole motifs in enzyme targeting—a feature absent in the target compound .

Critical Analysis:

  • Synthetic Complexity: The target compound’s cyclopentylamino-2-oxoethyl side chain likely requires specialized alkylation steps, contrasting with W1’s straightforward amide coupling .
  • Solubility : The hydroxymethyl group may enhance aqueous solubility compared to 9c’s bromophenyl substituent but reduce it relative to tetrazole-containing analogues (Compound 8) .
  • Stability : Imidazole derivatives generally exhibit higher oxidative stability than benzimidazoles, suggesting better shelf-life for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.